N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is an organic compound belonging to the class of thiadiazoles These compounds are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
The primary target of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
This compound has been identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to a decrease in the transcription of genes that promote cell proliferation and survival .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide generally involves a multi-step process. One common method begins with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carbon disulfide in the presence of a base like sodium hydroxide. The resulting intermediate is then reacted with benzyl chloride to introduce the benzylsulfanyl group. Finally, acylation with 3-phenylpropanoic acid or its derivatives forms the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps, optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions, leading to various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation Products: Benzylsulfoxide, benzylsulfone derivatives.
Reduction Products: Reduced thiadiazoles.
Substitution Products: Various substituted thiadiazoles and benzyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide serves as an intermediate for the synthesis of more complex molecules. Its versatile functional groups allow for diverse chemical transformations.
Biology and Medicine
In medicinal chemistry, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The thiadiazole ring system is known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure contributes to its utility in creating materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-(benzylsulfanyl)-1,3,4-thiadiazole-2-amine
N-(5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
5-(ethylsulfanyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide stands out due to its specific combination of functional groups and structural configuration. The presence of both the benzylsulfanyl group and the phenylpropanamide moiety confers distinct chemical reactivity and potential biological activity that may not be present in similar compounds. This uniqueness makes it an attractive candidate for further research and application in various fields.
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c22-16(12-11-14-7-3-1-4-8-14)19-17-20-21-18(24-17)23-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMJWMUHPZQYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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